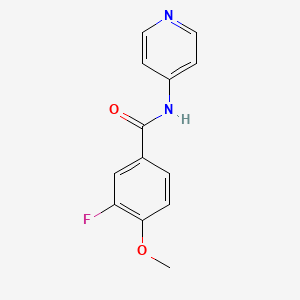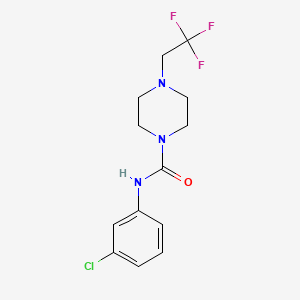
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a cyano group, and a fluorobenzamide moiety
Métodos De Preparación
The synthesis of 2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide typically involves the reaction of 2-chloro-N-(5-cyanopyridin-2-yl)propanamide with appropriate reagents under specific conditions. One common method involves the use of ethanol as a solvent and triethylamine as a catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis .
Comparación Con Compuestos Similares
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide can be compared with other similar compounds, such as:
2-chloro-N-(5-cyanopyridin-2-yl)propanamide: This compound shares a similar pyridine moiety but lacks the fluorobenzamide group.
2-chloro-N-(5-cyanopyridin-2-yl)acetamide: Another related compound with a different amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H7ClFN3O |
|---|---|
Peso molecular |
275.66 g/mol |
Nombre IUPAC |
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide |
InChI |
InChI=1S/C13H7ClFN3O/c14-9-2-1-3-10(15)12(9)13(19)18-11-5-4-8(6-16)7-17-11/h1-5,7H,(H,17,18,19) |
Clave InChI |
BQRPNYQLPAJETI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B15117050.png)
![6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15117051.png)
![tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate](/img/structure/B15117052.png)
![6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B15117056.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B15117061.png)
![Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B15117066.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B15117070.png)
![4-methanesulfonyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B15117078.png)
![3-(3-Fluorophenyl)-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15117086.png)
![2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117091.png)

![2-{1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15117099.png)
![9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117111.png)
